2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline moiety fused with a pyrrole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenyl acetic acid with 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products
The major products formed from these reactions include various quinoline and pyrrole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as caspases, which are involved in apoptosis (programmed cell death). By inhibiting these enzymes, the compound can prevent cell death and has potential therapeutic applications in treating diseases characterized by excessive apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazoline Derivatives: These compounds have a different core structure but similar pharmacological properties, such as antimicrobial and anticancer activities.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H20N2O5 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C28H20N2O5/c1-16-10-12-18(13-11-16)23(31)15-35-28(34)19-6-5-7-20(14-19)30-26(32)24-17(2)29-22-9-4-3-8-21(22)25(24)27(30)33/h3-14H,15H2,1-2H3 |
InChI Key |
JZARKNNCWZAYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
Origin of Product |
United States |
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